Enabling Synthesis of SRI-31142: An Allosteric DAT Modulator with Non-Abusable Profile
7-Methylimidazo[1,2-a]pyridin-6-amine is the sole direct precursor for the synthesis of SRI-31142, a brain-penetrant putative allosteric dopamine transporter (DAT) inhibitor . SRI-31142 itself demonstrates a distinct pharmacological profile compared to orthosteric DAT inhibitors. In a head-to-head in vivo behavioral study using intracranial self-stimulation (ICSS) in rats, SRI-31142 (dose that decreased ICSS) failed to produce the abuse-related increases in ICSS or nucleus accumbens (NAc) dopamine (DA) seen with cocaine and the selective DAT inhibitor GBR-12935 [1]. Instead, SRI-31142 only decreased ICSS and NAc DA, and this same dose was sufficient to block cocaine-induced increases in ICSS and NAc DA [1]. This differential profile cannot be achieved without the specific precursor, as the 7-methyl group is integral to the final molecule's structure.
| Evidence Dimension | In vivo behavioral and neurochemical effect |
|---|---|
| Target Compound Data | SRI-31142 (synthesized from 7-Methylimidazo[1,2-a]pyridin-6-amine) decreased ICSS and NAc DA; blocked cocaine effects. |
| Comparator Or Baseline | Cocaine and GBR-12935 increased ICSS and NAc DA, producing abuse-related effects. |
| Quantified Difference | SRI-31142 produced a decrease in ICSS/NAc DA, in contrast to the increase by cocaine/GBR-12935. Exact dose-response data is in the source publication. |
| Conditions | Rat intracranial self-stimulation (ICSS) and in vivo microdialysis in nucleus accumbens (NAc). |
Why This Matters
For a procurement decision, this demonstrates the compound is not a generic building block but is required to access a unique chemical space leading to a non-abusable DAT modulator, a highly sought-after pharmacological profile.
- [1] Moerke MJ, et al. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142. J Pharmacol Exp Ther. 2018. View Source
